molecular formula C34H48N6O10 B12324208 (D-Thr2)-leucine enkephalin-thr acetate

(D-Thr2)-leucine enkephalin-thr acetate

Cat. No.: B12324208
M. Wt: 700.8 g/mol
InChI Key: WJEFCEUSQYDJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Thr2)-leucine enkephalin-thr acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

(D-Thr2)-leucine enkephalin-thr acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(D-Thr2)-leucine enkephalin-thr acetate is widely used in scientific research due to its high specificity for delta-opioid receptors. Its applications include:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of delta-opioid receptors in pain modulation and other physiological processes.

    Medicine: Developing new analgesics and understanding opioid receptor pharmacology.

    Industry: Producing high-purity peptides for research and therapeutic use

Mechanism of Action

The compound exerts its effects by binding to delta-opioid receptors, which are G-protein-coupled receptors involved in pain perception and modulation. Upon binding, it activates intracellular signaling pathways, leading to analgesic effects. The molecular targets include the delta-opioid receptor and associated G-proteins, which mediate the downstream effects .

Comparison with Similar Compounds

Similar Compounds

    Leucine enkephalin: Another endogenous opioid peptide with affinity for delta and mu receptors.

    Methionine enkephalin: Similar to leucine enkephalin but with a methionine residue.

    Deltorphin: A highly selective delta-opioid receptor agonist.

Uniqueness

(D-Thr2)-leucine enkephalin-thr acetate is unique due to its high specificity for delta-opioid receptors, making it a valuable tool for studying these receptors’ functions without significant cross-reactivity with other opioid receptors .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEFCEUSQYDJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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